![molecular formula C13H16N4 B5055121 N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine CAS No. 6301-29-7](/img/structure/B5055121.png)
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine
Übersicht
Beschreibung
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancers. It was first synthesized in 1998 by Pfizer, and since then, it has been approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Wissenschaftliche Forschungsanwendungen
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential in treating various types of cancers. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem-cell factor receptor (KIT). These kinases play a critical role in the growth and survival of cancer cells, and inhibition of their activity can lead to the suppression of tumor growth. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been studied for its potential in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.
Wirkmechanismus
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. These kinases play a critical role in the growth and survival of cancer cells, and inhibition of their activity can lead to the suppression of tumor growth. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the activity of other enzymes, such as c-Kit, FLT3, and RET, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, which play a critical role in the growth and survival of cancer cells. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the activity of other enzymes, such as c-Kit, FLT3, and RET, which are involved in the development and progression of various diseases. N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential in treating various types of cancers, which makes it a valuable tool for cancer research. However, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine also has some limitations for lab experiments. It has been shown to have off-target effects, which can lead to unwanted side effects. In addition, its effectiveness can be affected by the presence of other drugs or compounds.
Zukünftige Richtungen
There are several future directions for the study of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine. One direction is to investigate its potential in treating other types of cancers, such as breast cancer and lung cancer. Another direction is to study its potential in combination with other drugs or compounds, which can enhance its effectiveness and reduce its side effects. Additionally, further studies are needed to better understand the mechanism of action of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine and its off-target effects, which can help to improve its therapeutic potential.
Synthesemethoden
The synthesis of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine involves several steps. The first step is the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethyl-1-(2-oxopropylidene)benzene, which is then treated with hydrazine hydrate to form 2,5-dimethyl-1-phenylpyrazolidine-3,5-dione. The second step involves the reaction of the pyrazolidine-3,5-dione with methylamine to form N-methyl-2,5-dimethyl-1-phenylpyrazolidine-3,5-dione, which is then treated with methyl iodide to form N-methyl-2,5-dimethyl-1-(methylamino)pyrazolidine-3,5-dione. The final step involves the reaction of N-methyl-2,5-dimethyl-1-(methylamino)pyrazolidine-3,5-dione with 4-chloro-3-(trifluoromethyl)phenylisocyanate to form N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine.
Eigenschaften
IUPAC Name |
4-N-(2,5-dimethylphenyl)-6-methylpyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-8-4-5-9(2)11(6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFFCLARJZXRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=C2)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978899 | |
Record name | N~4~-(2,5-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6301-29-7 | |
Record name | NSC44191 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~4~-(2,5-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.